molecular formula C8H5BF3K B1358472 Potassium phenylethynyltrifluoroborate CAS No. 485338-93-0

Potassium phenylethynyltrifluoroborate

Cat. No. B1358472
CAS RN: 485338-93-0
M. Wt: 208.03 g/mol
InChI Key: SZIVEVXCILFGPI-UHFFFAOYSA-N
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Description

Potassium phenylethynyltrifluoroborate (KPEtF) is an organofluorine compound consisting of a phenylethynyl group attached to a potassium cation and a trifluoroborate anion. It is a highly reactive, colorless liquid that is used in a variety of synthetic organic chemistry applications. It is primarily used in the synthesis of organic compounds and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Application in Organic Synthesis

Potassium phenylethynyltrifluoroborate is used in organic synthesis, especially in Lewis acid-promoted Mannich type reactions. It reacts with α,α-dichlorinated aldimines in the presence of BF3·OEt2 as a Lewis acid. This results in the formation of a new class of functionalized propargylamines and allylamines. Utilizing hexafluoroisopropanol as a co-solvent in this modified Petasis reaction enables high-yield isolation of target compounds (Stas & Tehrani, 2007).

Cross-Coupling Reactions

This compound is also pivotal in cross-coupling reactions. For example, potassium aryltrifluoroborates, including this compound, are cross-coupled with aryl and heteroaryl chlorides using specific catalysts. This process facilitates the synthesis of biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).

In Suzuki-Miyaura Coupling

Another significant application is in Suzuki-Miyaura coupling. The compound's hydrolysis to boronic acids is a critical step in these reactions. The study of hydrolysis rates and conditions is essential for the efficient application of this compound in such coupling processes (Lennox & Lloyd‐Jones, 2012).

Role in Alkylation and Arylation

This compound is used in the alkylation and arylation of various compounds. It is employed in palladium-catalyzed reactions with alkyl and aryl halides, demonstrating its versatility in different organic synthesis applications (Molander, Katona, & Machrouhi, 2002).

Safety and Hazards

Potassium phenylethynyltrifluoroborate poses skin and eye irritation risks. Proper handling precautions include wearing protective gear, avoiding inhalation, and storing it in a well-ventilated area. Disposal should follow applicable regulations .

Biochemical Analysis

Biochemical Properties

Potassium phenylethynyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. This compound is known to form stable complexes with enzymes, thereby influencing their activity. For instance, it can interact with proteases, modulating their catalytic activity and stability . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphorylation status of proteins involved in signaling pathways, thereby altering the downstream effects . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through specific binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These dosage-dependent effects are crucial for determining the optimal concentration of this compound for use in biochemical studies and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can affect the activity of metabolic enzymes, leading to changes in metabolic flux and levels of metabolites. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing the overall metabolic state of the cell. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, affecting their redox states and roles in metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within cellular compartments. For instance, it may be transported by specific ion channels or transporters that recognize its chemical structure. Additionally, this compound can bind to proteins that influence its localization and accumulation within cells. These transport and distribution mechanisms are essential for understanding how this compound exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and effects on cellular processes.

properties

IUPAC Name

potassium;trifluoro(2-phenylethynyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVEVXCILFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635540
Record name Potassium trifluoro(phenylethynyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

485338-93-0
Record name Potassium trifluoro(phenylethynyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoro(phenylethynyl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is potassium phenylethynyltrifluoroborate utilized in the synthesis of functionalized pyrrolidines?

A: this compound plays a crucial role as a reagent in the synthesis of 3-hydroxy-2-alkynylpyrrolidine. [] This compound is generated through a borono-Mannich reaction between 2,3-dihydroxypyrrolidine and this compound. The resulting 3-hydroxy-2-alkynylpyrrolidine then serves as a valuable precursor for further transformations, showcasing the utility of this compound in constructing complex heterocyclic structures. Specifically, this pyrrolidine derivative undergoes metal-catalyzed cycloisomerization reactions, leading to the formation of 2,5-disubstituted furans using catalysts like Ag(I), Au(I), or Pd(II)/Cu(I). [] This highlights the versatility of this compound in facilitating the synthesis of various heterocyclic compounds.

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